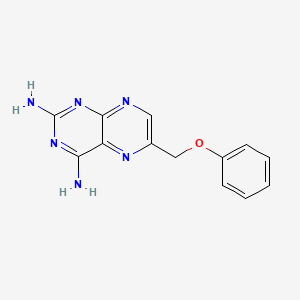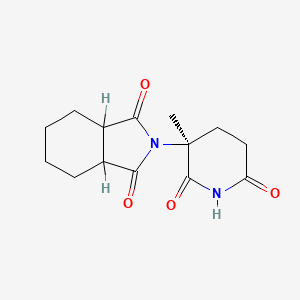
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- is a complex organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This particular compound features an octylamine backbone with additional functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- typically involves multi-step organic reactions. One common method might include the alkylation of octylamine with a suitable halide, followed by the introduction of the dimethylamino and pyridyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under optimized conditions. The process might include purification steps such as distillation, crystallization, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The functional groups in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides or acids for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical applications, such as drug development or as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, or other industrial products.
Mécanisme D'action
The mechanism of action for Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- involves its interaction with molecular targets through its functional groups. The dimethylamino and pyridyl groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octylamine: A simpler amine with an octyl group.
N-(3-(dimethylamino)propyl)-N-(2-pyridyl)-amine: A compound with similar functional groups but different alkyl chains.
Uniqueness
Octylamine, N-(3-(dimethylamino)propyl)-N-(2-pyridyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
25295-39-0 |
|---|---|
Formule moléculaire |
C18H33N3 |
Poids moléculaire |
291.5 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-octyl-2-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C18H33N3/c1-4-5-6-7-8-10-13-19-15-17(16-21(2)3)18-12-9-11-14-20-18/h9,11-12,14,17,19H,4-8,10,13,15-16H2,1-3H3 |
Clé InChI |
ZZRXJWWZZLIZNB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNCC(CN(C)C)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


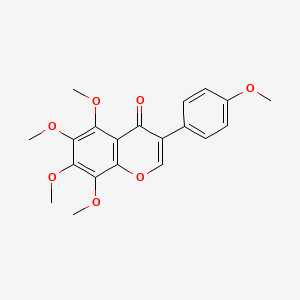
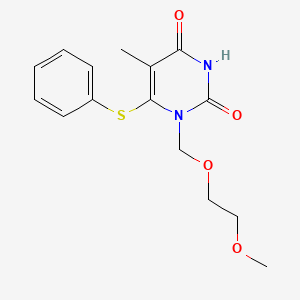

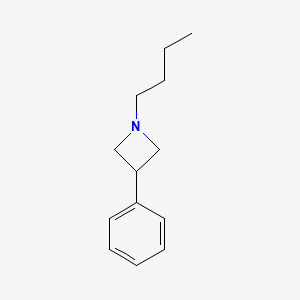
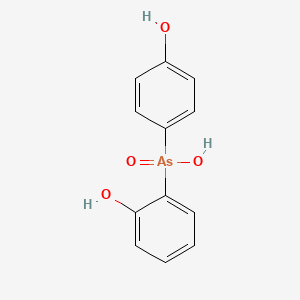
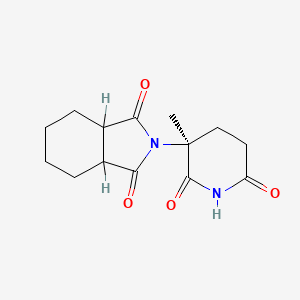
![1-[2-Cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]-4-(pyridin-2-yl)-1H-imidazole](/img/structure/B12810179.png)

![barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12810200.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B12810202.png)

